![molecular formula C11H13NO2 B3013521 7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one CAS No. 17639-45-1](/img/structure/B3013521.png)
7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one
説明
The compound "7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one" is a heterocyclic organic molecule that belongs to the class of benzazepines. Benzazepines are bicyclic compounds containing a benzene ring fused to an azepine ring, which is a seven-membered heterocyclic ring containing one nitrogen atom. The methoxy group at the 7-position indicates the presence of an oxygen-linked methyl group on the benzene ring.
Synthesis Analysis
The synthesis of related benzazepine derivatives often involves multi-step reactions starting from simpler organic compounds. For instance, the synthesis of tetrahydrobenz[d]indeno[1,2-b]-azepines and their oxo derivatives involves intramolecular dehydrative cyclizations starting from N-methyl-N-β-phenethylacetamides, followed by a series of reactions including cyanomethylation, condensation, reduction, hydrolysis, and thermal cyclization . Another approach for synthesizing benzazepine analogs includes starting from methyl 4,5-dimethoxyanthranilate and proceeding through several steps to obtain the target compound . These methods highlight the complexity and versatility of synthetic routes available for benzazepine derivatives.
Molecular Structure Analysis
The molecular structure of benzazepine derivatives can be elucidated using spectroscopic methods such as NMR and X-ray crystallography. For example, the structure of (E)-5-(methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one was determined by X-ray crystallography, confirming the configuration at the C=N double bond . Similarly, the crystal and molecular structure of 2-methoxy-4-hydroxy-5-oxo-benz[f]azepine was determined, revealing a planar molecular skeleton with bond alternation in the seven-membered ring .
Chemical Reactions Analysis
Benzazepine derivatives can undergo various chemical reactions, including autoxidation, alkylation, and cyclization. For instance, tetrahydrobenz[d]indeno[1,2-b]-azepines can be oxidized to their 12-oxo derivatives upon exposure to oxygen . The regioselective O- or S-alkylation of dibenz[c,e]azepines has been used to introduce donor groups at the 7-position . Additionally, the synthesis of benzazepine derivatives can involve reactions such as chlorination, oxidation, and nucleophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzazepine derivatives are influenced by their molecular structure. For example, the planarity of the molecule and the presence of bond alternation can affect the π-electron delocalization and, consequently, the chemical reactivity . The presence of substituents such as methoxy or hydroxy groups can also influence properties like solubility, boiling point, and melting point. The crystal structures of benzazepine derivatives can exhibit intermolecular interactions such as hydrogen bonding, which can affect their solid-state properties and stability .
科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques : This compound has been synthesized through various methods, including condensation reactions and intramolecular Friedel-Crafts alkylation. These methods are significant for preparing related compounds and derivatives for further study (Ihnatenko, Jones, & Kunick, 2021).
Molecular Structure Determination : X-ray crystallography has been employed to determine the configuration of these compounds, which is crucial for understanding their chemical properties and potential applications (Faust et al., 2000).
Chemical Reactions and Derivatives
Derivative Synthesis : Researchers have developed numerous derivatives of this compound, which are valuable for exploring a range of biological activities and potential applications. These derivatives have been synthesized through reactions like hydrazide treatment, cyclization, and others (Zhang et al., 2013).
Reaction Mechanisms : Studies have proposed revised reaction mechanisms based on experimental results, contributing to a deeper understanding of the chemical behavior of this compound and its derivatives (Takeuchi, Masuda, & Hamada, 1992).
Potential Applications in Medicinal Chemistry
Melatonin Receptor Research : Some derivatives of this compound have been investigated for their interactions with melatonin receptors, which could have implications for developing new drugs for sleep disorders and other conditions related to melatonin regulation (Faust et al., 2000).
Anticonvulsant Activity : Derivatives of this compound have shown potential anticonvulsant activity, suggesting possible applications in developing treatments for epilepsy and related disorders (Piao et al., 2012).
将来の方向性
Future research could focus on the synthesis and biological activity of this compound and its derivatives. Given the antimicrobial activity and IMPDH II inhibition observed in similar compounds , “7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one” and its derivatives could be potential candidates for drug development.
特性
IUPAC Name |
8-methoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-3-2-8-7-11(13)12-5-4-9(8)6-10/h2-3,6H,4-5,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJWQMCLZVGKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)NCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

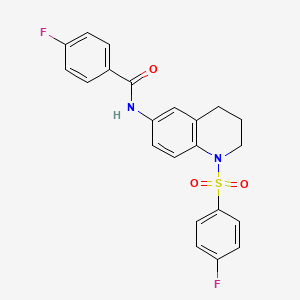
![1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride](/img/structure/B3013439.png)
![N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide](/img/structure/B3013440.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)
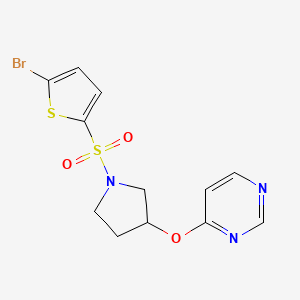
![N-[tert-butyl(dimethyl)silyl]methanesulfonamide](/img/structure/B3013445.png)
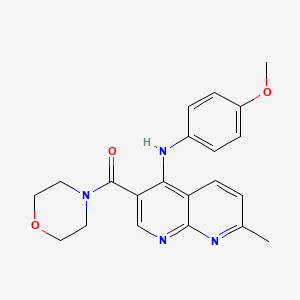
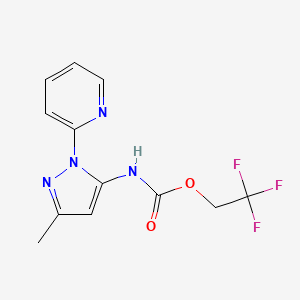
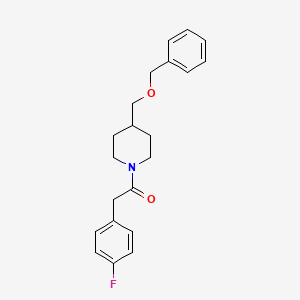

![2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3013453.png)
![1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3013455.png)
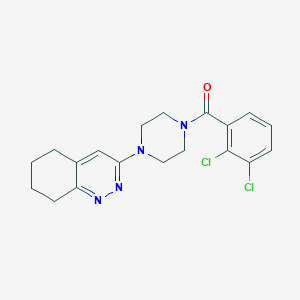
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3013458.png)